synthesis of n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine
synthesis of n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine
The following technical guide details the synthesis of
This compound serves two critical functions in modern research:
-
Metabolomics & Analytical Chemistry: It acts as a volatile, stable derivative for the Gas Chromatography-Mass Spectrometry (GC-MS) quantification of
-ethylglycine (a biomarker for fatty acid amide hydrolase activity and ethylamine metabolism).[1] -
Peptidomimetic Drug Design: It functions as a "capped" building block for peptoids (
-substituted glycines), where the trifluoroacetyl (TFA) group provides orthogonality or permanent capping to modulate lipophilicity.[1]
Technical Guide: Synthesis of -Ethyl- -(2,2,2-trifluoroacetyl)glycine
Part 1: Strategic Retrosynthesis & Route Selection[1]
To synthesize
The "N-Alkylation First" Principle
Attempting to ethylate
Selected Route:
-
Precursor Sourcing/Synthesis:
-Ethylglycine (CAS: 627-01-0).[1][2] -
Acylation Strategy: Nucleophilic acyl substitution using Ethyl Trifluoroacetate (ETFA) .[1]
-
Why ETFA? Unlike Trifluoroacetic Anhydride (TFAA), which is violently reactive and generates strong acid byproducts that can polymerize amino acids, ETFA allows for a controlled, pH-buffered reaction in methanol.[1] This ensures the preservation of the carboxylic acid moiety without unwanted mixed anhydride formation.[1]
-
Synthesis Workflow Diagram
Caption: Logical flow from precursor selection to controlled acylation via Ethyl Trifluoroacetate.
Part 2: Experimental Protocol
Phase 1: Preparation of -Ethylglycine (Precursor)
Note:
Reaction:
Protocol:
-
Dissolution: Dissolve Ethylamine (1.0 eq) and Glyoxylic acid (1.0 eq) in Methanol.
-
Reduction: Hydrogenate over 5% Pd/C at 50 mbar H
pressure for 3 hours. -
Isolation: Filter catalyst; concentrate filtrate. Recrystallize from Isopropanol.
-
Checkpoint: Verify Mono-ethylation via MS (
104 [M+H] ).[1]
-
Phase 2: Trifluoroacetylation (The Core Synthesis)
This step installs the TFA group.[1] We utilize Ethyl Trifluoroacetate (ETFA) as the acyl donor.[1] This method is superior to using anhydrides for amino acids as it avoids the need for carboxyl protection (silylation) prior to reaction.[1]
Reaction:
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 103.12 | 1.0 | Substrate | |
| Ethyl Trifluoroacetate | 142.08 | 1.5 | Acyl Donor |
| Triethylamine (TEA) | 101.19 | 2.0 | Base (Proton Scavenger) |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend
-Ethylglycine (10 mmol, 1.03 g) in dry Methanol (20 mL). -
Deprotonation: Add Triethylamine (TEA) (20 mmol, 2.8 mL) dropwise. Stir for 15 minutes at room temperature until the solution becomes clear.
-
Acylation: Add Ethyl Trifluoroacetate (15 mmol, 1.8 mL) slowly to the reaction mixture.
-
Workup & Isolation (Critical Step):
-
Evaporation: Remove Methanol and excess TEA/ETFA under reduced pressure (Rotovap at 40 °C).
-
Acidification: Redissolve the oily residue in minimal water (10 mL).[1] Acidify carefully with 1N HCl to pH 2–3.
-
Why? This protonates the carboxylate (COO
) back to the free acid (COOH).[1]
-
-
Extraction: Extract immediately with Ethyl Acetate (
mL).[1] The product will partition into the organic phase.[1] -
Drying: Dry the combined organic layers over anhydrous Na
SO . Filter and concentrate in vacuo.[1][2]
-
-
Purification: The crude product is typically a viscous oil or low-melting solid.[1] If high purity is required for analytical standards:
-
Recrystallization: Dissolve in minimal hot DCM and add Hexane until turbid. Cool to 4 °C.
-
Yield Expectation: 85–92%.[1]
-
Part 3: Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, compare your data against these expected parameters.
1. Mass Spectrometry (LC-MS/GC-MS):
-
Formula: C
H F NO -
Molecular Weight: 199.13 g/mol [1]
-
Target Ion: Look for
peak at 198.1 (ESI Negative) or at 200.1 (ESI Positive).[1] -
Fragmentation: Loss of COOH (
154) and cleavage of the TFA group.[1]
2. Nuclear Magnetic Resonance (
- 10.5 ppm: Broad singlet (COOH).[1]
-
4.1–4.3 ppm: Singlet/Doublet (N-CH
-COOH).[1] -
3.4–3.6 ppm: Quartet (N-CH
-CH ).[1] -
1.1–1.3 ppm: Triplet (N-CH
-CH ).[1]
Mechanism of Acylation
The following diagram elucidates the electronic pathway, confirming why the base is essential for the secondary amine to attack the ester carbonyl.[1]
Caption: Mechanistic pathway of base-catalyzed transamidation.
Part 4: Safety & Handling
-
Ethyl Trifluoroacetate: Flammable liquid.[1] Causes skin irritation.[1] Unlike TFAA, it does not release HF or explosive gases upon water contact, but should still be handled in a fume hood.[1]
-
Triethylamine: Volatile, corrosive, and flammable.[1]
-
Product Stability:
-TFA derivatives are generally stable to hydrolysis in neutral/acidic media but will hydrolyze in strong base (pH > 10).[1] Store at -20 °C to prevent slow decarboxylation or hydrolysis.
References
-
BenchChem. (2025).[1] A Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH). Retrieved from [1]
-
Aventis Pharmaceuticals. (2001).[1][2] Preparation of N-ethylglycine. US Patent 6,180,759 B2.[1][2] Retrieved from
-
Sigma-Aldrich. (2024).[1] The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from [1]
-
National Institutes of Health (NIH). (2007).[1] Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS. PubMed Central.[1] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-ETHYLGLYCINE synthesis - chemicalbook [chemicalbook.com]
- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. JPH09124572A - Preparation of substituted n-ethyl glycine derivative - Google Patents [patents.google.com]
